molecular formula C11H20N2O2 B592290 Tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate CAS No. 886766-28-5

Tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate

Cat. No.: B592290
CAS No.: 886766-28-5
M. Wt: 212.293
InChI Key: XXKCYKIJWLFVDG-UHFFFAOYSA-N
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Description

Tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate is an organic compound with the molecular formula C₁₁H₂₀N₂O₂. It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom. This compound is often used in the preparation of various pharmaceuticals and chemical intermediates .

Scientific Research Applications

Tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.

    Industry: The compound is used in the production of specialty chemicals and materials.

Safety and Hazards

This compound is considered an irritant . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Mechanism of Action

Target of Action

It is used in the preparation of triazolopyridines , which are known to interact with various targets in the central nervous system and are used for the treatment or prevention of neurological and psychiatric disorders .

Mode of Action

Given its use in the synthesis of triazolopyridines , it can be inferred that it may interact with its targets in a manner similar to these compounds.

Biochemical Pathways

As it is used in the synthesis of triazolopyridines , it may be involved in the biochemical pathways associated with these compounds, which are known to have effects on the central nervous system.

Result of Action

Given its use in the synthesis of triazolopyridines , it can be inferred that it may have similar effects to these compounds, which are known to have effects on the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate typically involves the reaction of tert-butyl alcohol with 4,7-diazaspiro[2.5]octane-7-carboxylic acid. This reaction is generally carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. An acid catalyst is often used to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate
  • 4,7-Diazaspiro[2.5]octane dihydrochloride
  • Tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride

Uniqueness

This compound is unique due to its specific spiro structure and the presence of both tert-butyl and diazaspiro groups. This combination imparts distinct chemical and physical properties, making it valuable in various applications .

Properties

IUPAC Name

tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-7-6-12-11(8-13)4-5-11/h12H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXKCYKIJWLFVDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC2(C1)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70677561
Record name tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886766-28-5
Record name tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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